

Application Notes and Protocols: Quality Control of [¹⁸F]Florbetapir Injection

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Compound of Interest

Compound Name: AV-105

Cat. No.: B605694

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Introduction

[¹⁸F]Florbetapir, produced from the precursor **AV-105**, is a radiopharmaceutical used for Positron Emission Tomography (PET) imaging of β-amyloid plaques in the brain, a key pathology in Alzheimer's disease. Rigorous quality control is essential to ensure the safety, efficacy, and integrity of the final radiopharmaceutical product for clinical use. These application notes provide a comprehensive overview of the quality control procedures for [¹⁸F]Florbetapir injection, including detailed experimental protocols and acceptance criteria.

Quality Control Specifications

The following table summarizes the key quality control tests and their acceptance criteria for [¹⁸F]Florbetapir injection.

Quality Control Test	Acceptance Criteria	Analytical Method
Appearance	Clear, colorless, and free of visible particulates	Visual Inspection
pH	5.5 - 8.0	pH paper or pH meter
Radiochemical Purity	$\geq 95\%$	High-Performance Liquid Chromatography (HPLC)
Radionuclide Identity	Confirmed as ^{18}F	Half-life determination or gamma spectroscopy
Radionuclidic Purity	No significant radionuclidic impurities with half-lives > 2 hours	Gamma Spectroscopy (after decay of ^{18}F)
Chemical Purity	AV-45 concentration $< 5 \mu\text{g/mL}$	High-Performance Liquid Chromatography (HPLC)
Residual Solvents	Ethanol: < 5000 ppm Acetonitrile: < 410 ppm	Gas Chromatography (GC)
Kryptofix 2.2.2 (K2.2.2) Residue	$< 50 \mu\text{g/mL}$	Thin-Layer Chromatography (TLC) or GC
Sterility	Sterile	USP <71> Sterility Tests
Bacterial Endotoxins	$< 175 \text{ EU/V}$ (V = max. recommended dose in mL)	USP <85> Bacterial Endotoxins Test

Experimental Protocols

Visual Inspection

Purpose: To ensure the final product is free from visible particles and has the correct appearance.

Procedure:

- Place the final product vial behind a leaded glass shield.

- Visually inspect the solution against a well-lit white and black background.
- Observe for any particulate matter, cloudiness, or discoloration.
- Record the observations.

pH Determination

Purpose: To ensure the pH of the final product is within the acceptable range for intravenous injection.

Procedure:

- Withdraw a small aliquot of the final product.
- Apply a drop of the solution to a pH strip.
- Compare the color of the strip to the provided color chart to determine the pH.
- Alternatively, use a calibrated pH meter for a more precise measurement.
- Record the pH value.

Radiochemical Purity by HPLC

Purpose: To determine the percentage of radioactivity present as [^{18}F]Florbetapir.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Apparatus and Reagents:

- High-Performance Liquid Chromatography (HPLC) system with a radiometric detector and a UV detector (254 nm).
- Analytical C18 column.
- Mobile Phase: Acetonitrile and 10 mmol/L ammonium formate (60:40, v/v).[\[1\]](#)
- [^{18}F]Florbetapir reference standard.

Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject a known volume of the [^{18}F]Florbetapir reference standard to determine its retention time.
- Inject a small, accurately measured volume of the final product solution.
- Monitor the chromatogram from both the radiometric and UV detectors.
- Identify the peak corresponding to [^{18}F]Florbetapir based on the retention time of the standard.
- Integrate the peak areas in the radiometric chromatogram.
- Calculate the radiochemical purity using the following formula:

Radiochemical Purity (%) = (Area of [^{18}F]Florbetapir peak / Total area of all radioactive peaks) x 100

Radionuclide Identity and Purity

Purpose: To confirm the identity of the radionuclide as ^{18}F and to check for the presence of any long-lived radionuclidic impurities.

Procedure:

- Half-life Determination:
 - Measure the initial radioactivity of a sample using a dose calibrator.
 - Record the time and activity.
 - Repeat the measurement at regular intervals for a period of at least two half-lives.
 - Plot the natural logarithm of the activity versus time. The slope of the resulting line can be used to calculate the half-life. The calculated half-life should be consistent with that of ^{18}F (approximately 109.7 minutes).
- Gamma Spectroscopy:

- Allow the sample to decay for at least 24 hours to reduce the activity from ^{18}F .[\[4\]](#)
- Acquire a gamma spectrum using a calibrated gamma spectrometer.
- Analyze the spectrum for the presence of gamma peaks that are not characteristic of ^{18}F decay.

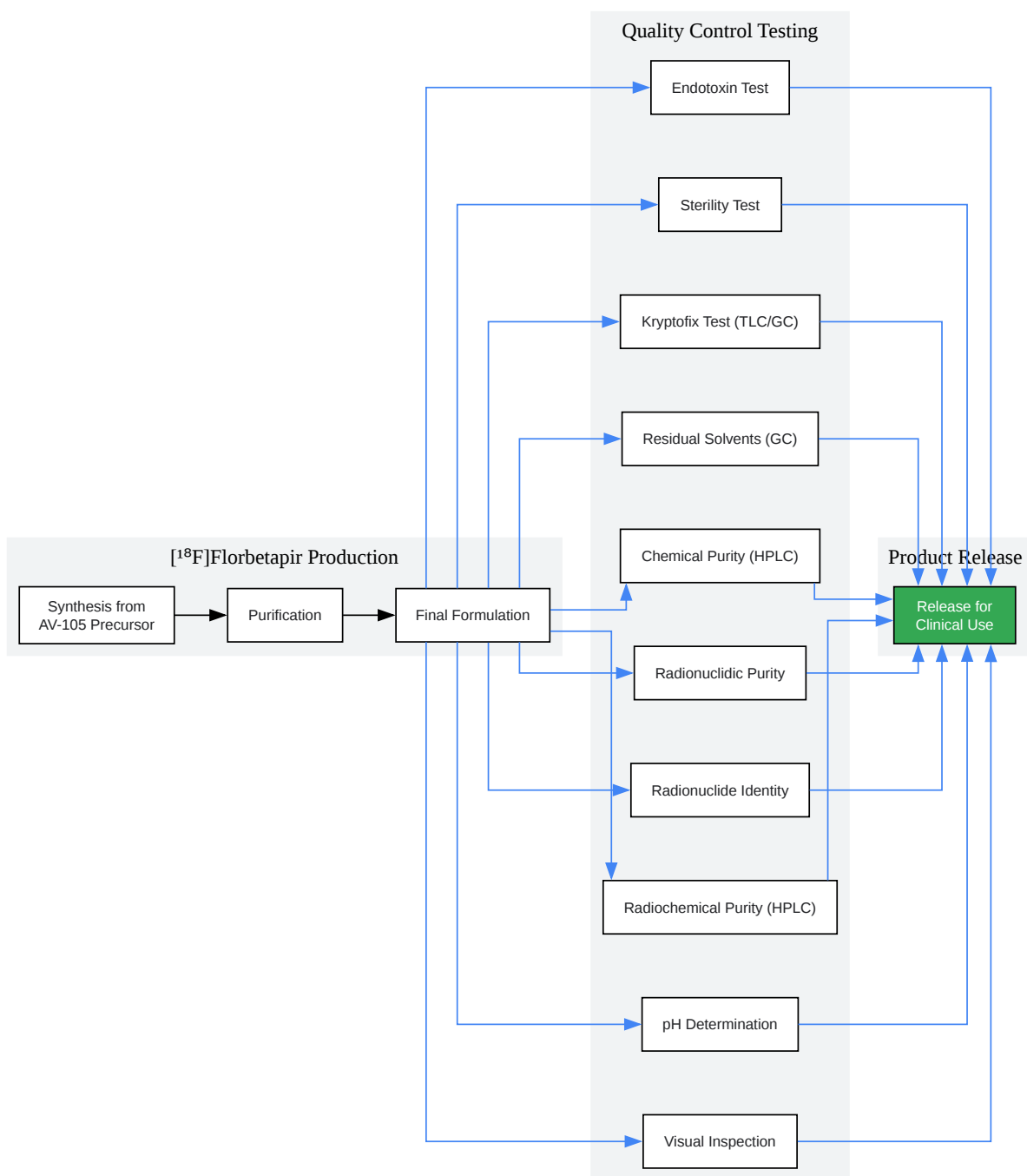
Sterility and Bacterial Endotoxin Testing

Purpose: To ensure the final product is sterile and free from excessive levels of bacterial endotoxins.

Procedure:

- Sterility Testing: Perform the test according to the United States Pharmacopeia (USP) <71> Sterility Tests. This typically involves direct inoculation of the product into suitable culture media and incubation for a specified period.
- Bacterial Endotoxin Testing: Perform the test according to the USP <85> Bacterial Endotoxins Test, commonly using the Limulus Amebocyte Lysate (LAL) test.

Visualizations



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Caption: Overall quality control workflow for $[^{18}\text{F}]$ Florbetapir injection.



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Caption: Experimental workflow for radiochemical purity testing by HPLC.

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